molecular formula C18H20N2O5 B2907931 N-(2-methoxyphenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide CAS No. 1795423-49-2

N-(2-methoxyphenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2907931
CAS No.: 1795423-49-2
M. Wt: 344.367
InChI Key: SFLOQFMENOOUNQ-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide is a synthetic small molecule characterized by a pyrrolidine core substituted with a 2-methoxyphenyl carboxamide group and a 6-methyl-2-oxopyran-4-yl ether moiety.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-12-9-14(10-17(21)24-12)25-13-7-8-20(11-13)18(22)19-15-5-3-4-6-16(15)23-2/h3-6,9-10,13H,7-8,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLOQFMENOOUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has attracted attention due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Pyran moiety : The presence of a 6-methyl-2-oxo-2H-pyran ring enhances its reactivity and potential interactions with biological targets.
  • Methoxyphenyl group : This aromatic substitution may influence the compound's pharmacological properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC17H17NO6
Molecular Weight331.32 g/mol
IUPAC NameThis compound
InChI KeyBQXSBUBJWPZTIE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various physiological processes.

  • Enzyme Inhibition : The compound may inhibit enzymes related to cell proliferation, potentially exerting anticancer effects. For instance, it has been suggested that compounds with similar structures can inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory diseases .
  • Binding Affinity : The methoxy and pyran groups enhance binding affinity through hydrophobic interactions, which could improve efficacy against targeted enzymes or receptors .

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds similar to this compound. For example:

  • Cell Viability Assays : In vitro tests using A549 human lung adenocarcinoma cells demonstrated that derivatives of pyrrolidine exhibit structure-dependent anticancer activity. Compounds were tested at a concentration of 100 µM for 24 hours, revealing significant cytotoxic effects compared to standard treatments like cisplatin .
  • Mechanistic Insights : The mechanism behind these anticancer effects may involve apoptosis induction and cell cycle arrest, although specific pathways for this compound require further elucidation.

Case Studies

  • Inhibition of Myeloperoxidase (MPO) : A related study highlighted that certain pyrrolidine derivatives showed selective inhibition of MPO, suggesting potential applications in treating inflammatory conditions . The lead compound from this study was advanced into clinical trials based on its favorable pharmacokinetic profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Analogs (HBK Series)

The HBK series (HBK14–HBK19) shares structural motifs with the target compound, particularly the 2-methoxyphenyl carboxamide group. However, these analogs feature a piperazine ring instead of pyrrolidine and vary in their phenoxy substituents (e.g., chloro, methyl, or trimethyl groups). Key differences include:

  • Core Structure : Piperazine (HBK series) vs. pyrrolidine (target compound). Piperazines generally exhibit higher conformational flexibility, which may enhance receptor binding but reduce metabolic stability .
  • Substituent Effects: HBK15 (2-chloro-6-methylphenoxy) and HBK18 (2,4,6-trimethylphenoxy) demonstrate that electron-withdrawing groups (e.g., Cl) or steric hindrance (e.g., multiple methyl groups) modulate pharmacokinetic profiles.

Table 1: Structural and Functional Comparison with HBK Series

Compound Core Structure Key Substituents Pharmacological Notes
Target Compound Pyrrolidine 6-Methyl-2-oxopyran-4-yl ether Hypothesized improved selectivity
HBK15 Piperazine 2-Chloro-6-methylphenoxy Enhanced receptor affinity
HBK18 Piperazine 2,4,6-Trimethylphenoxy Reduced metabolic clearance
1,4-Dihydropyridine Derivatives (AZ Series)

Compounds AZ331 and AZ257 () are 1,4-dihydropyridines with an N-(2-methoxyphenyl)carboxamide group, analogous to the target compound. Key distinctions include:

  • Core Heterocycle : 1,4-Dihydropyridines (AZ series) are redox-active and often used as calcium channel modulators, whereas pyrrolidine-pyran hybrids (target compound) may target enzymes or kinases.
  • Substituent Impact : AZ257’s 4-bromophenyl thioether group vs. AZ331’s 4-methoxyphenyl group highlights how electron-deficient (Br) vs. electron-rich (OCH₃) substituents alter bioactivity. The target compound’s pyran ether may confer oxidative stability compared to thioethers .
Pyrrolidine/Pyrrolo-Pyridine Derivatives

and describe compounds with pyrrolidine or fused pyrrolo-pyridine cores. For example, DprE1-IN-1 () features a pyrrolo[3,2-b]pyridine scaffold with a pyrimidinylmethyl group, contrasting with the target compound’s pyran ether.

  • Solubility : The hydroxyethyl group in DprE1-IN-1 enhances aqueous solubility, whereas the target compound’s methoxyphenyl group may reduce it .

Key Research Findings and Implications

Structural Flexibility vs. Rigidity : Piperazine-based analogs (HBK series) prioritize flexibility for receptor engagement, while the target compound’s pyrrolidine-pyran hybrid may balance selectivity and metabolic stability .

Substituent Electronics : Electron-withdrawing groups (e.g., Cl in HBK15) enhance binding but may increase toxicity, whereas the target compound’s methyl-oxypyran group offers a safer profile .

Core Heterocycle Pharmacology: 1,4-Dihydropyridines (AZ series) and pyrrolo-pyridines (DprE1-IN-1) highlight the importance of core structure in defining mechanism of action, suggesting the target compound’s pyran ring could enable novel targets .

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